5-methylspiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is a complex organic compound characterized by a spiro-fused bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.2]octane core fused with a dioxolane ring and a carboxylic acid functional group. The presence of these structural elements imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dioxolane ring: The bicyclo[2.2.2]octane intermediate is then subjected to a reaction with an appropriate diol and an acid catalyst to form the dioxolane ring.
Functionalization with a carboxylic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic function.
Comparison with Similar Compounds
Similar Compounds
- 5-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolan]-6-one
- 4-hydroxyspiro[bicyclo[3.2.1]octane-2,2’-[1,3]dithian]-6-one
- 2-iodo-3-methylspiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]
Uniqueness
5-methylspiro[bicyclo[222]octane-2,2’-[1,3]dioxolane]-5-carboxylic acid is unique due to its specific combination of a spiro-fused bicyclic structure with a carboxylic acid functional group
Properties
CAS No. |
2551120-28-4 |
---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2'-methylspiro[1,3-dioxolane-2,5'-bicyclo[2.2.2]octane]-2'-carboxylic acid |
InChI |
InChI=1S/C12H18O4/c1-11(10(13)14)6-9-3-2-8(11)7-12(9)15-4-5-16-12/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
AXZISLYXWOCQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1CC23OCCO3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.